molecular formula C15H13FN6O2S2 B2574048 2-((4-(4-fluorophenyl)-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide CAS No. 878065-63-5

2-((4-(4-fluorophenyl)-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide

Katalognummer B2574048
CAS-Nummer: 878065-63-5
Molekulargewicht: 392.43
InChI-Schlüssel: QDGSUKFUZZISSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-((4-(4-fluorophenyl)-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Wissenschaftliche Forschungsanwendungen

Radiosynthesis and Imaging Applications

A novel series of compounds, including the one of interest, has been reported for their potential in imaging and radiosynthesis applications. Specifically, derivatives within this chemical series have been utilized in the development of selective radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET). These compounds are designed with fluorine atoms in their structure, allowing for labeling with fluorine-18 and enabling in vivo imaging. This approach has been fully automated on robotic systems, indicating a significant advancement in the synthesis and application of such compounds for medical imaging purposes (Dollé et al., 2008).

Synthesis and Biological Evaluation for Peripheral Benzodiazepine Receptor Study

Another study focused on the synthesis and biological evaluation of fluoroethoxy and fluoropropoxy substituted compounds, including those related to the chemical structure of interest, for the study of the peripheral benzodiazepine receptor using positron emission tomography. These compounds were found to have high in vitro affinity and selectivity for peripheral benzodiazepine receptors, indicating potential applications in the study of neurodegenerative disorders (Fookes et al., 2008).

Novel Antimicrobial Agents

Oxazolidinones, including derivatives with structural similarities to the compound of interest, have been identified as a new class of antimicrobial agents with a unique mechanism of bacterial protein synthesis inhibition. These compounds have shown in vitro antibacterial activities against a variety of clinically important human pathogens, offering a promising avenue for the development of new antimicrobial therapies (Zurenko et al., 1996).

Anti-Inflammatory and Analgesic Agents

The chemical structure is related to a broader class of compounds explored for their potential anti-inflammatory and analgesic activities. Novel derivatives have been synthesized and evaluated, revealing that certain substituents play a significant role in enhancing these activities. This research demonstrates the potential for developing new therapeutic agents based on modifications of the core chemical structure (Muralidharan et al., 2019).

Antitumor Activities

Compounds with structural features similar to 2-((4-(4-fluorophenyl)-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide have been synthesized and evaluated for their antitumor activities. These studies have highlighted the role of specific substitutions in achieving potent antitumor effects, providing insights into the design of new anticancer agents (Xiong Jing, 2011).

Zukünftige Richtungen

The future research directions for this compound could involve further exploration of its pharmacological activities, synthesis methods, and potential applications in medicinal chemistry. This could lead to the development of novel drugs and therapies .

Eigenschaften

IUPAC Name

2-[[4-(4-fluorophenyl)-5-(pyrimidin-2-ylsulfanylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-hydroxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN6O2S2/c16-10-2-4-11(5-3-10)22-12(8-25-14-17-6-1-7-18-14)19-20-15(22)26-9-13(23)21-24/h1-7,24H,8-9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGSUKFUZZISSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(4-fluorophenyl)-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.